molecular formula C14H19NO2 B2981261 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one CAS No. 477864-99-6

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one

Cat. No. B2981261
CAS RN: 477864-99-6
M. Wt: 233.311
InChI Key: JPRORLRLNDTXLH-MDZDMXLPSA-N
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Description

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one (DMAPO) is a synthetic organic compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry. DMAPO is a highly reactive compound with a wide range of uses, including the synthesis of pharmaceuticals, the production of organic compounds, and the development of therapeutic agents.

Scientific Research Applications

Reactivity and Synthesis

The compound's reactivity has been a subject of interest, particularly in reactions involving phenols and aryl halides. Research by Chandrasekhar, Heimgartner, and Schmid (1977) delves into the reactions of related azirines with phenols to yield N′-methylidene derivatives, showcasing the compound's potential in synthetic organic chemistry for creating complex molecules with specific functional groups (Chandrasekhar, Heimgartner, & Schmid, 1977).

Photocycloaddition for Synthesis

Seto, Fujimoto, Yoshioka, and Tatsuno (1984) investigated the intramolecular photocycloadditions of analogous compounds, revealing efficient pathways for synthesizing cyclic structures, indicating the compound's utility in photochemistry and the synthesis of complex organic frameworks (Seto, Fujimoto, Yoshioka, & Tatsuno, 1984).

Catalysis and Reaction Mechanisms

Research by Koltunov, Repinskaya, and Borodkin (2001) highlighted the ionic hydrogenation of α,β-unsaturated ketones, presenting the compound's role in facilitating reactions through specific catalysts, enhancing the understanding of reaction mechanisms involving unsaturated ketones (Koltunov, Repinskaya, & Borodkin, 2001).

Material Science Applications

In material science, Lee, Givens, Chase, and Rabolt (2006) explored the electrostatic polymer processing of isotactic poly(4-methyl-1-pentene), suggesting potential applications of related compounds in the production of micro- or nanofibers for medical applications, demonstrating the versatility of these compounds beyond mere chemical reactivity (Lee, Givens, Chase, & Rabolt, 2006).

Environmental Chemistry

Atkinson, Tuazon, and Aschmann (1995) conducted a study on the gas-phase reactions of a series of 1-alkenes with the OH radical in the presence of NO, providing insights into the atmospheric chemistry and environmental fate of similar compounds. This research aids in understanding how such compounds might behave in the environment, contributing to the field of environmental chemistry (Atkinson, Tuazon, & Aschmann, 1995).

properties

IUPAC Name

(E)-1-(dimethylamino)-4-(4-methylphenoxy)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-7-13(8-6-11)17-12(2)14(16)9-10-15(3)4/h5-10,12H,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRORLRLNDTXLH-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC(C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one

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